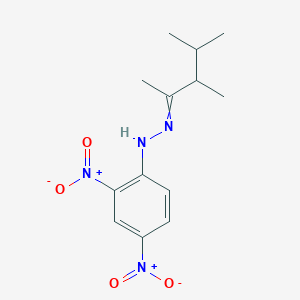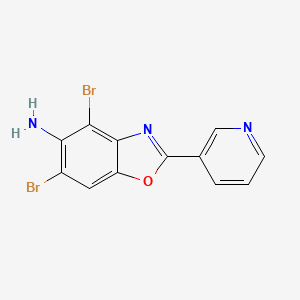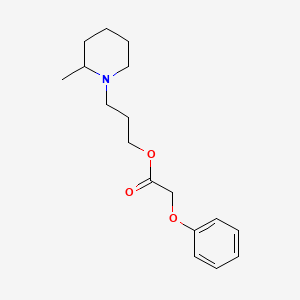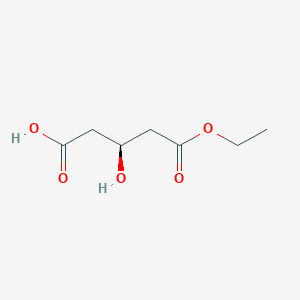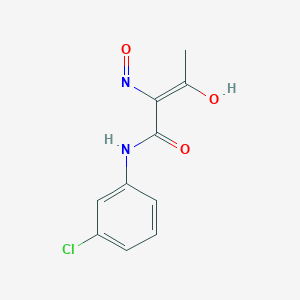
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a hydroxyimino group, and an oxobutanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide typically involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product through a series of steps involving the addition of butanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(3-Bromophenyl)-2-(hydroxyimino)-3-oxobutanamide: Similar structure with a bromine atom instead of chlorine.
(2E)-N-(3-Methylphenyl)-2-(hydroxyimino)-3-oxobutanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the hydroxyimino and oxobutanamide groups also contributes to its unique behavior in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C10H9ClN2O3 |
|---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
(E)-N-(3-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-3-7(11)5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
InChI-Schlüssel |
ZAGSRHHKVFLYBZ-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)Cl)\N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)Cl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


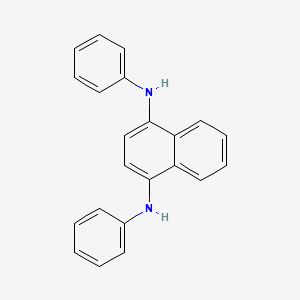
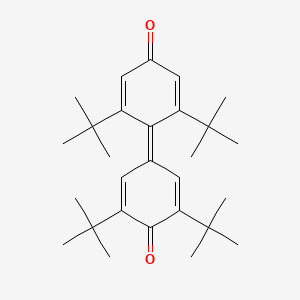
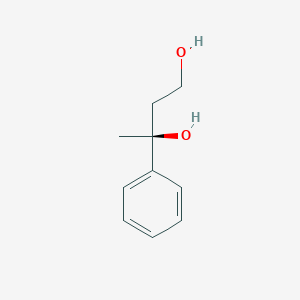
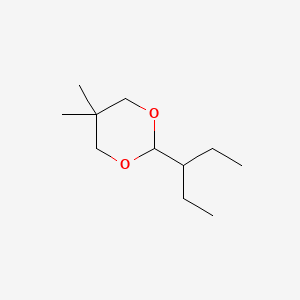
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

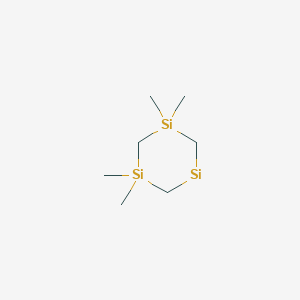
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
